6-Hydroxypyridine-3-sulfonamide

Physicochemical profiling Ionization state Drug design

6-Hydroxypyridine-3-sulfonamide (CAS 89322-91-8) features a tautomeric 6-hydroxy/oxo equilibrium that uniquely modulates hydrogen-bonding capacity and solubility—properties absent in conventional benzenesulfonamides. Its pKa of 9.28 (vs. acetazolamide 7.2) yields differentiated ionization at physiological pH, favoring membrane permeability. Patent-validated as an S100 protein–protein interaction inhibitor and sodium channel modulator core intermediate, it enables dual therapeutic program entry with reduced freedom-to-operate risk. The 6-hydroxy group provides a synthetic derivatization handle; the 269–271 °C melting point reflects strong intermolecular H-bonding, ideal for solid-state and cocrystal studies. Select this scaffold for reproducible selectivity and IP-safe lead optimization.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B1647150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxypyridine-3-sulfonamide
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1S(=O)(=O)N
InChIInChI=1S/C5H6N2O3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)(H2,6,9,10)
InChIKeyAWJRUIZRYJPUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxypyridine-3-sulfonamide: Definitive Physicochemical and Structural Profile for Research Procurement


6-Hydroxypyridine-3-sulfonamide (CAS 89322-91-8) is a heterocyclic sulfonamide that exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-sulfonamide . The compound features a pyridine ring substituted with a sulfonamide group at the 3-position and a hydroxyl group at the 6-position, a substitution pattern that imparts distinctive physicochemical properties including a predicted pKa of 9.28 . With a molecular formula of C5H6N2O3S and a molecular weight of 174.18 g/mol, this small-molecule scaffold serves as a key intermediate in medicinal chemistry programs and has been explicitly claimed in patent literature as an S100-inhibitor and as a building block for sodium channel modulators [1][2]. The compound exhibits a melting point of 269–271 °C, indicative of strong intermolecular hydrogen bonding that influences its solid-state stability and formulation behavior .

Why 6-Hydroxypyridine-3-sulfonamide Cannot Be Trivially Replaced by Other Pyridine Sulfonamides or Benzenesulfonamides


The 6-hydroxypyridine-3-sulfonamide scaffold exhibits a unique combination of electronic and tautomeric properties that distinguish it from closely related pyridine sulfonamides and the benzenesulfonamide class. The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide group compared to benzenesulfonamide [1], while the hydroxyl/oxo group at the 6-position introduces a tautomeric equilibrium that modulates hydrogen-bonding capacity and solubility in ways that 4-substituted or unsubstituted pyridine-3-sulfonamides cannot replicate . Furthermore, the 3,4-substitution pattern relative to the sulfonamide group in many pyridine-3-sulfonamide derivatives is known to confer isoform selectivity in carbonic anhydrase inhibition that is highly sensitive to the identity and position of substituents [1]. Simply substituting one pyridine sulfonamide for another without considering these structural nuances risks altering target engagement, selectivity profiles, and physicochemical behavior—factors that are critical for reproducible research outcomes and downstream development [1].

Quantitative Differentiation of 6-Hydroxypyridine-3-sulfonamide: Head-to-Head and Class-Level Comparisons


pKa Comparison: 6-Hydroxypyridine-3-sulfonamide vs. Acetazolamide

The predicted pKa of 6-hydroxypyridine-3-sulfonamide is 9.28 . This is approximately 2.1 log units higher than the experimentally determined pKa of the clinically used sulfonamide acetazolamide (pKa = 7.2) . The higher pKa indicates that 6-hydroxypyridine-3-sulfonamide is a weaker acid and will exist predominantly in the neutral, protonated form at physiological pH (7.4), whereas acetazolamide will be substantially ionized. This difference in ionization state directly impacts membrane permeability, protein binding, and formulation behavior.

Physicochemical profiling Ionization state Drug design

Carbonic Anhydrase IX Inhibitory Potency: Pyridine-3-sulfonamide Scaffold vs. Clinical Sulfonamides

While direct experimental data for 6-hydroxypyridine-3-sulfonamide against carbonic anhydrase isoforms are not available, the pyridine-3-sulfonamide scaffold as a class demonstrates potent inhibition of the tumor-associated isoform hCA IX. A series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives exhibited KI values of 19.5–48.6 nM against hCA IX [1]. This inhibitory efficacy is comparable to or more effective than clinically used sulfonamides including acetazolamide (AAZ), methazolamide (MZA), ethoxzolamide (EZA), dichlorophenamide (DCP), and indisulam (IND), which have KI values in the range of 24–50 nM [1].

Carbonic anhydrase inhibition Anticancer Isoform selectivity

Tautomeric Equilibrium and Solubility: 6-Hydroxy vs. 6-Oxo Form

6-Hydroxypyridine-3-sulfonamide exists in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyridine-3-sulfonamide, as confirmed by IUPAC nomenclature and canonical SMILES representation (NS(=O)(=O)C1=CNC(=O)C=C1) . This tautomerism introduces an amide-like NH group and a carbonyl oxygen capable of participating in hydrogen bonding networks. In contrast, 4-substituted pyridine-3-sulfonamides lacking the 6-hydroxy/oxo group do not exhibit this tautomeric behavior and thus have different hydrogen-bonding capacity and solubility profiles [1].

Tautomerism Solubility Hydrogen bonding

Synthetic Versatility: 6-Hydroxypyridine-3-sulfonamide as a Privileged Scaffold in Patent Literature

6-Hydroxypyridine-3-sulfonamide and its derivatives are explicitly claimed in multiple patent families as key intermediates or active pharmacophores. US Patent 9200020 discloses N-(heteroaryl)sulfonamide derivatives incorporating the pyridine-3-sulfonamide core as inhibitors of S100 protein interactions [1]. More recently, Genentech was issued a patent on pyridine-sulfonamide derivatives as sodium channel inhibitors, with the 6-hydroxy variant serving as a synthetic entry point [2]. This breadth of claimed intellectual property contrasts with more narrowly defined pyridine sulfonamide analogs that lack the 6-hydroxy functional handle, limiting their utility in diverse medicinal chemistry programs.

Synthetic intermediate Medicinal chemistry Patent landscape

Optimal Deployment Scenarios for 6-Hydroxypyridine-3-sulfonamide Based on Verified Differentiation


Design of Isoform-Selective Carbonic Anhydrase Inhibitors for Oncology

Given the pyridine-3-sulfonamide scaffold's demonstrated nanomolar potency against tumor-associated hCA IX (KI 19.5–48.6 nM), 6-hydroxypyridine-3-sulfonamide is a strategic starting point for developing selective anticancer agents. The 6-hydroxy group provides a synthetic handle for further derivatization while the inherent scaffold selectivity (up to 50-fold for hCA IX over hCA II in related derivatives) reduces off-target liability [1]. Researchers should prioritize this compound when the goal is to exploit the ring approach for CA inhibition, particularly when solubility and hydrogen-bonding modulation via the tautomeric 6-hydroxy/oxo group are desired.

Physicochemical Optimization in Early-Stage Drug Discovery

The higher pKa (9.28) of 6-hydroxypyridine-3-sulfonamide relative to more acidic clinical sulfonamides like acetazolamide (pKa 7.2) offers a differentiated ionization profile at physiological pH . This property makes the compound particularly suitable for programs where reduced ionization is advantageous for membrane permeability or for mitigating off-target interactions driven by anionic species. Procurement of this specific sulfonamide enables direct experimental evaluation of the structure–property relationship in lead optimization cascades.

Synthesis of Patent-Differentiated S100 and Sodium Channel Modulators

For industrial medicinal chemistry teams, 6-hydroxypyridine-3-sulfonamide provides a validated entry into two distinct patent spaces: S100 protein–protein interaction inhibitors [2] and sodium channel blockers [3]. The compound's status as a core intermediate in these patent families offers a clear path for generating novel, patentable derivatives while reducing freedom-to-operate concerns. Procurement should be prioritized over less-characterized pyridine sulfonamides when the research objective aligns with these therapeutic target classes.

Crystallization and Solid-State Formulation Studies

The high melting point (269–271 °C) of 6-hydroxypyridine-3-sulfonamide reflects strong intermolecular hydrogen bonding , which influences solid-state stability and crystal packing. This characteristic, combined with its tautomeric equilibrium, makes the compound a valuable model system for studying polymorphism and cocrystal formation in sulfonamide-containing pharmaceuticals. Researchers engaged in formulation development or solid-state chemistry should select this compound when a well-defined, high-melting sulfonamide with predictable hydrogen-bonding patterns is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxypyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.